

Ristocetin A Sulfate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ristocetin A sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ristocetin A sulfate**, a key reagent in the study of hemostasis and platelet function. This document details its chemical properties, mechanism of action, and established experimental protocols, with a focus on its application in diagnosing von Willebrand disease and other bleeding disorders.

Core Chemical and Physical Properties

Ristocetin A sulfate is a glycopeptide antibiotic originally isolated from *Amycolatopsis lurida*. [1][2] While its clinical use as an antibiotic was discontinued due to findings of induced thrombocytopenia and platelet agglutination, these very properties have made it an invaluable tool in hematological research and diagnostics. [1][2]

Two CAS numbers are frequently associated with **Ristocetin A sulfate**. CAS number 11140-99-1 is often used for **Ristocetin A sulfate**, which may sometimes be a mixture of Ristocetin A and B. [3][4][5] The CAS number 90831-71-3 is also used, often referring more specifically to **Ristocetin A sulfate**. [6][7] For clarity, researchers should note the specific product details from their supplier.

The quantitative data for **Ristocetin A sulfate** are summarized in the table below.

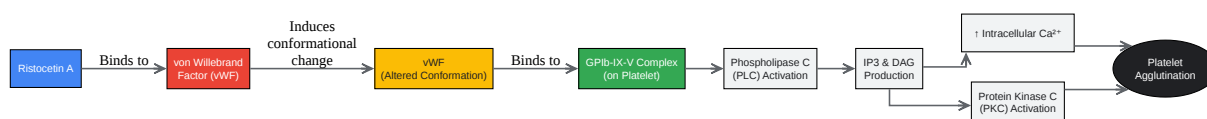
Property	Value	Source(s)
CAS Number	11140-99-1 or 90831-71-3	[3] [4] [5] [6] [7]
Molecular Formula	C ₉₅ H ₁₁₀ N ₈ O ₄₄ ·H ₂ SO ₄ or C ₉₅ H ₁₁₂ N ₈ O ₄₄ ·SO ₄	[3] [4] [6]
Molecular Weight	~2166 g/mol	[3] [4] [6]
Appearance	White to off-white or pale yellow solid/powder	[2] [4]
Melting Point	>200°C (with decomposition)	N/A
Solubility	Soluble in water, methanol, and DMSO. Also soluble in DMF and Ethanol.	[4] [6] [8] [9]
pH (in solution)	~6.3	[10]
Storage	Long-term at -20°C; Short-term at room temperature.	[4] [8]

Mechanism of Action: Inducing Platelet Agglutination

Ristocetin A's primary mechanism of action in hematology involves the induction of platelet agglutination through its interaction with von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[\[11\]](#) Under normal physiological conditions, vWF does not readily bind to platelets. However, Ristocetin A induces a conformational change in the vWF molecule, which then allows for its high-affinity binding to the GPIb α subunit of the GPIb-IX-V complex on the platelet surface.[\[11\]](#) This cross-linking of platelets by large vWF multimers leads to platelet agglutination.[\[11\]](#) This process is independent of the physiological agonists that typically induce platelet activation and aggregation.

The binding of the vWF-Ristocetin complex to GPIb-IX-V can initiate intracellular signaling pathways. This includes the activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. This, in turn, triggers an increase in intracellular calcium concentrations and the activation of protein kinase C, further promoting platelet activation.

The following diagram illustrates the signaling pathway of Ristocetin A-induced platelet agglutination.



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Ristocetin A Signaling Pathway

Experimental Protocols: Ristocetin-Induced Platelet Aggregation (RIPA)

The Ristocetin-Induced Platelet Aggregation (RIPA) assay is a fundamental laboratory test used to evaluate the function of vWF and platelets. It is performed using a light transmission aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

Reagent and Sample Preparation

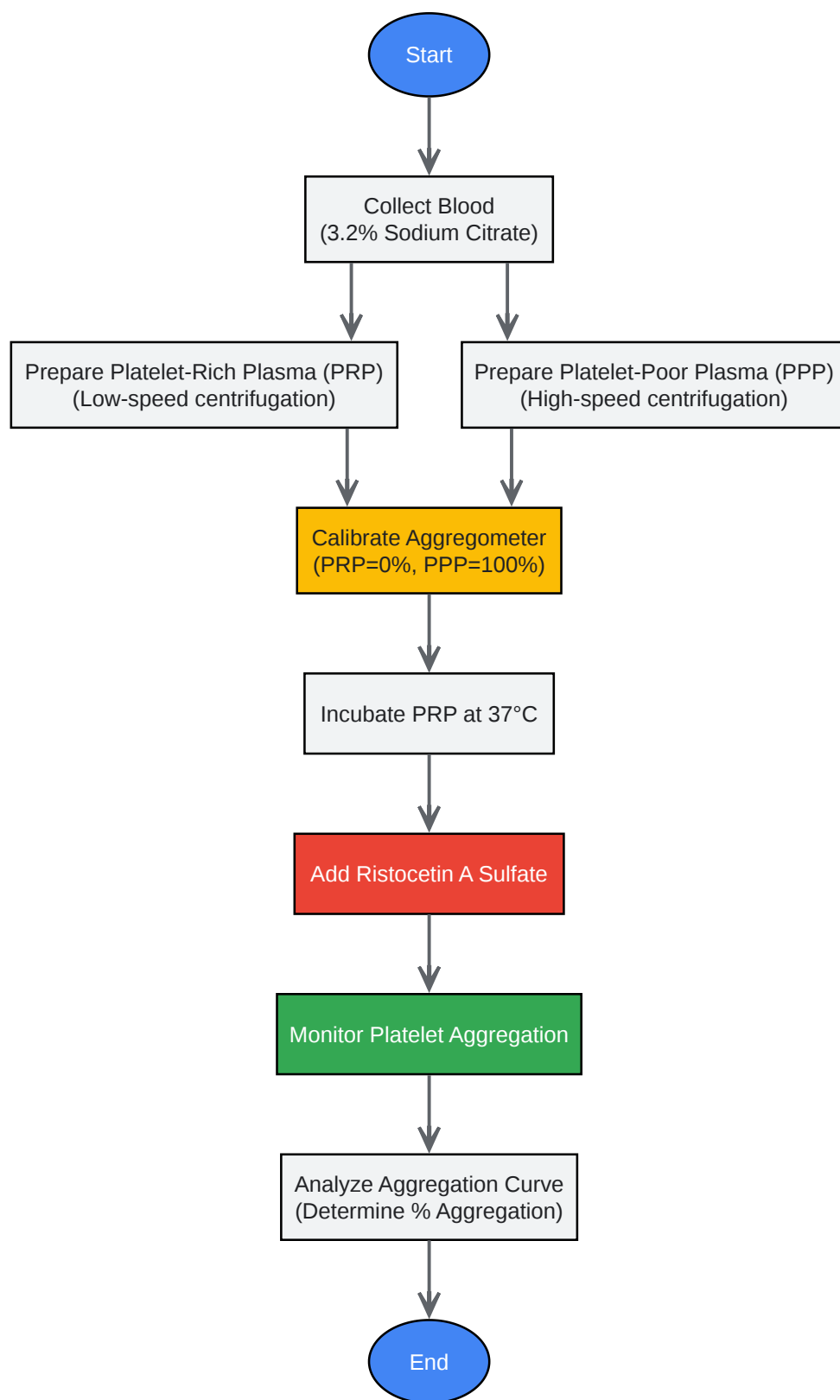
- **Ristocetin A Sulfate Solution:** Reconstitute lyophilized **Ristocetin A sulfate** with deionized water to a stock concentration, typically 10 mg/mL or 15 mg/mL.^{[12][13]} Further dilutions are made using physiological saline to achieve the desired final concentrations for the assay (e.g., 0.5 mg/mL for low-dose and 1.2-1.5 mg/mL for standard-dose).^[14]
- **Blood Collection:** Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).^[12]
- **Platelet-Rich Plasma (PRP) Preparation:** Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.^[12]
- **Platelet-Poor Plasma (PPP) Preparation:** Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation

baseline in the aggregometer.[\[12\]](#)

Assay Procedure

- **Baseline Calibration:** Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- **Incubation:** Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to incubate at 37°C for a few minutes.
- **Addition of Ristocetin:** Add a defined volume of the **Ristocetin A sulfate** working solution to the PRP to initiate agglutination.
- **Data Recording:** The aggregometer records the change in light transmission over time, generating an aggregation curve. The maximum percentage of aggregation is determined.

The following diagram outlines the experimental workflow for a typical RIPA assay.



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RIPA Experimental Workflow

Interpretation of Results in von Willebrand Disease

The RIPA test is crucial for the differential diagnosis of various types of von Willebrand disease (vWD).[15]

- Normal Response: Normal PRP shows aggregation at standard Ristocetin concentrations (1.2-1.5 mg/mL).[11]
- Hypoactive Response: In Type 1, Type 2A, and Type 2M vWD, there is a decreased or absent aggregation response at standard Ristocetin concentrations.[15]
- Hyperactive Response (Low-Dose RIPA): In Type 2B vWD, there is an enhanced aggregation response at low concentrations of Ristocetin (0.5-0.7 mg/mL) that would not typically cause aggregation in normal PRP.[11][14] This is due to a gain-of-function mutation in vWF, increasing its affinity for GPIb α .
- No Response: In Type 3 vWD, where there is a severe deficiency of vWF, no aggregation occurs even at high concentrations of Ristocetin.[15] In Bernard-Soulier syndrome, a rare platelet disorder characterized by a deficiency of the GPIb-IX-V complex, there is also no aggregation in response to Ristocetin.[15]

Mixing studies, where patient plasma is mixed with normal platelets or patient platelets are mixed with normal plasma, can further help to distinguish between defects in vWF (plasma-based) and platelet-based defects.[16][17] For example, in Type 2B vWD, the patient's plasma will cause aggregation of normal platelets at low Ristocetin concentrations.[17]

Conclusion

Ristocetin A sulfate remains an indispensable reagent for researchers and clinicians in the field of hemostasis. Its unique ability to induce the binding of vWF to platelets provides a powerful tool for the diagnosis and classification of von Willebrand disease and for the investigation of platelet function. A thorough understanding of its chemical properties, mechanism of action, and the nuances of the RIPA assay is essential for its effective and accurate application in a research and diagnostic setting.

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